molecular formula C12H8N2O2 B5618724 2-cyano-8-quinolinyl acetate

2-cyano-8-quinolinyl acetate

Cat. No. B5618724
M. Wt: 212.20 g/mol
InChI Key: QNZKJCRVTIEPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-8-quinolinyl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of “2-cyano-8-quinolinyl acetate” would depend on its specific biological activity. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory activities . The cyano group can also contribute to the biological activity of the compound .

Safety and Hazards

The safety and hazards of “2-cyano-8-quinolinyl acetate” would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and storage procedures should be followed to minimize risks. It’s important to note that many cyano compounds are considered hazardous .

Future Directions

The future research directions for “2-cyano-8-quinolinyl acetate” could include developing efficient synthesis methods, studying its chemical reactivity, investigating its biological activity, and optimizing its physical and chemical properties for specific applications . The compound could also be used as a starting point for the synthesis of new quinoline derivatives with enhanced biological activities.

properties

IUPAC Name

(2-cyanoquinolin-8-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-8(15)16-11-4-2-3-9-5-6-10(7-13)14-12(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZKJCRVTIEPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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